5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl ring with an isoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common approach is to start with the cyclohexyl ring and introduce the isopropyl and methyl groups through alkylation reactions. The isoindolinecarboxylate moiety can be synthesized separately and then coupled with the cyclohexyl derivative using esterification or amidation reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into simpler ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methylcyclohexyl 2,5-dimethyl-2-(trimethylsilyl)-4-hexenoate
- 2-Isopropyl-5-methylcyclohexyl 2,2-dimethylheptanoate
- 2-Isopropyl-5-methylcyclohexyl 2-methyl-2,3-diphenylpropanoate
Uniqueness
5-methyl-2-(propan-2-yl)cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C27H31NO4 |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H31NO4/c1-15(2)20-10-7-17(4)13-24(20)32-27(31)19-9-11-21-22(14-19)26(30)28(25(21)29)23-12-16(3)6-8-18(23)5/h6,8-9,11-12,14-15,17,20,24H,7,10,13H2,1-5H3 |
InChI Key |
KJORDJNCXCUSDH-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)C)C)C(C)C |
Origin of Product |
United States |
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